Win 64338盐酸盐

描述

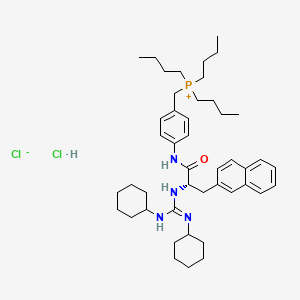

Win 64338 hydrochloride is a potent, selective, nonpeptide competitive antagonist of the bradykinin B2 receptor . It inhibits [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .

Molecular Structure Analysis

The molecular weight of Win 64338 hydrochloride is 783.94 . Its molecular formula is C45H69Cl2N4OP . The SMILES representation of its structure isCCCCP+(CC1=CC=C(NC(C@\\NC3CCCCC3)([H])CC4=CC5=CC=CC=C5C=C4)=O)C=C1)CCCC.Cl.[Cl-] . Physical and Chemical Properties Analysis

Win 64338 hydrochloride is a white solid . It has a solubility of less than 58.8mg/ml in DMSO .科学研究应用

前制剂开发

Win 64338盐酸盐已经被研究其溶解度和分配系数,这对于开发药物的口服剂型至关重要。其溶解度随着pH值的增加而降低,但在各种条件下仍保持稳定,包括暴露于人类胃液、热、光和湿度等。这种稳定性对于口服药物的前制剂开发至关重要,特别是针对人体内特定酶或受体的口服药物 (Simmons et al., 1996)。

Bradykinin B2受体拮抗作用

Win 64338盐酸盐已被确认为一种有效的Bradykinin B2受体拮抗剂。这种特异性非常重要,因为Bradykinin B2受体参与了各种生理过程,包括炎症、疼痛和心血管功能。该化合物能够抑制Bradykinin介导的效应,而不影响Bradykinin B1受体或其他无关的受体,突显了其在靶向治疗应用中的潜力,特别是在Bradykinin效应病理性的情况下 (Sawutz et al., 1994)。

平滑肌的选择性拮抗作用

对Win 64338盐酸盐的研究已扩展到其对平滑肌的影响,特别是其对回肠B2受体的选择性拮抗作用,而不影响气管Bradykinin受体。这种特异性表明在治疗胃肠道疾病时可能有应用,而不影响呼吸功能,为开发具有靶向作用和最小副作用的药物提供了基础 (Farmer & DeSiato, 1994)。

结构活性关系

对Win 64338盐酸盐的进一步研究探讨了其药理学和结构活性关系,揭示了赋予其作为Bradykinin B2受体拮抗剂的选择性和效力的分子相互作用。了解这些关系对于合理设计具有改进疗效和安全性的新化合物对于临床使用至关重要 (Sawutz et al., 1995)。

作用机制

Target of Action

Win 64338 hydrochloride is a potent, selective, non-peptide competitive antagonist of the bradykinin B2 receptor . Bradykinin B2 receptors are G-protein coupled receptors for bradykinin, a nonapeptide that plays a critical role in various physiological processes such as inflammation, pain, and vasodilation .

Mode of Action

Win 64338 hydrochloride competitively inhibits the binding of bradykinin to the bradykinin B2 receptor . It has been shown to inhibit [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .

Biochemical Pathways

The primary biochemical pathway affected by Win 64338 hydrochloride is the bradykinin signaling pathway. By inhibiting the binding of bradykinin to the B2 receptor, Win 64338 hydrochloride can modulate the downstream effects of bradykinin signaling, which include vasodilation, pain sensation, and inflammatory responses .

Pharmacokinetics

It is soluble to 75 mm in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The molecular and cellular effects of Win 64338 hydrochloride’s action primarily involve the modulation of bradykinin signaling. By acting as a competitive antagonist at the bradykinin B2 receptor, Win 64338 hydrochloride can inhibit the physiological effects of bradykinin, potentially reducing inflammation, pain, and vasodilation .

生化分析

Biochemical Properties

Win 64338 hydrochloride interacts primarily with the bradykinin B2 receptor . In organ bath studies, it has been shown to inhibit the binding of bradykinin to its receptor on guinea pig trachea with nanomolar affinity .

Cellular Effects

The cellular effects of Win 64338 hydrochloride are primarily mediated through its antagonistic action on the bradykinin B2 receptor. Bradykinin, the ligand for this receptor, is known to play a critical role in various cellular processes, including inflammation, pain sensation, blood pressure regulation, and smooth muscle contraction .

Molecular Mechanism

Win 64338 hydrochloride exerts its effects at the molecular level by competitively inhibiting the binding of bradykinin to the B2 receptor . This prevents the activation of the receptor and subsequent downstream signaling events triggered by bradykinin.

Dosage Effects in Animal Models

It is generally used at nanomolar concentrations in in vitro studies .

属性

IUPAC Name |

tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJGBEZPVOUBMJ-KRFCICRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69Cl2N4OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。